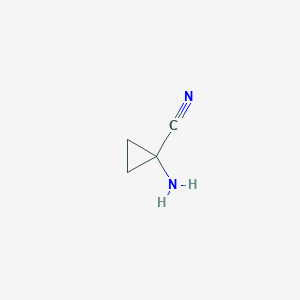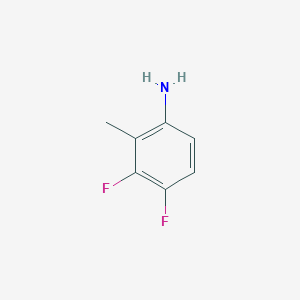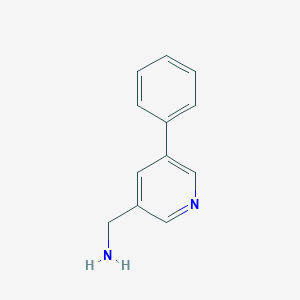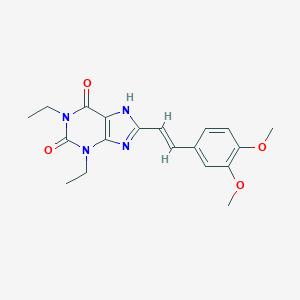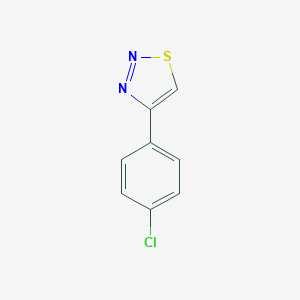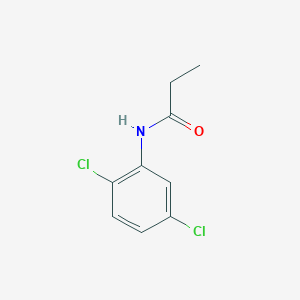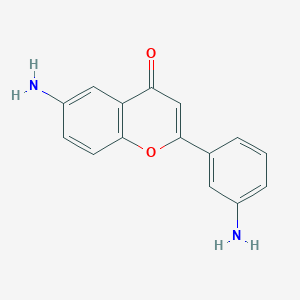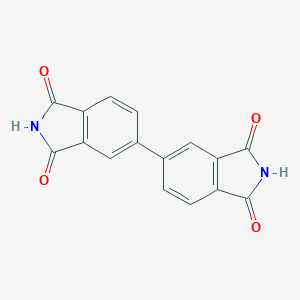
5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones, which are known for their diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . This compound is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, making it a versatile building block in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach is the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a catalyst such as SiO2-tpy-Nb to obtain the final products with moderate to excellent yields (41–93%) .
Industrial Production Methods
In industrial settings, the production of isoindoline-1,3-dione derivatives often involves the use of phthalic anhydride and primary amines under controlled conditions to ensure high yield and purity . The process may include steps such as purification by preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: Coupled oxidation reactions with imidazoles and tetraynes.
Substitution: Reactions with substituted tetraynes and imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For coupled oxidation reactions.
Catalysts: Such as SiO2-tpy-Nb for condensation reactions.
Major Products Formed
The major products formed from these reactions are multifunctionalized isoindole-1,3-dione derivatives, which have multiple rings, complex structures, and broad potential for use in chemical production and clinical medicine .
Wissenschaftliche Forschungsanwendungen
5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Pomalidomide: Exhibits antitumor effects, immunomodulatory and antiangiogenic properties.
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Known for its biological activities.
Uniqueness
5-(1,3-Dioxoisoindol-5-yl)isoindole-1,3-dione is unique due to its multifunctionalized structure, which allows for diverse chemical reactivity and broad applications in various fields .
Eigenschaften
IUPAC Name |
5-(1,3-dioxoisoindol-5-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-13-9-3-1-7(5-11(9)15(21)17-13)8-2-4-10-12(6-8)16(22)18-14(10)20/h1-6H,(H,17,19,21)(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPXAZQHUKFZPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)NC4=O)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
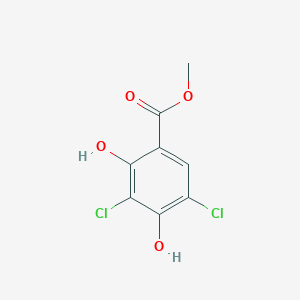
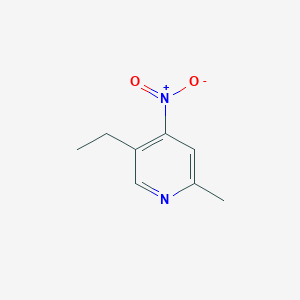
![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
